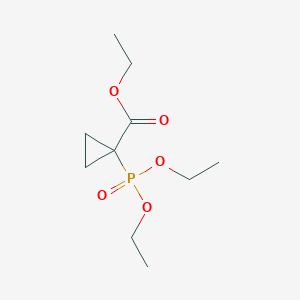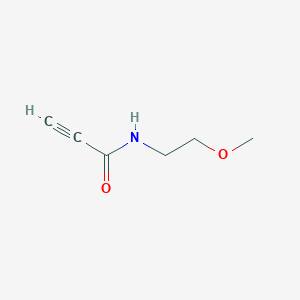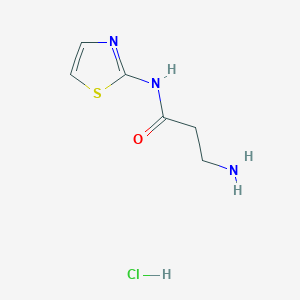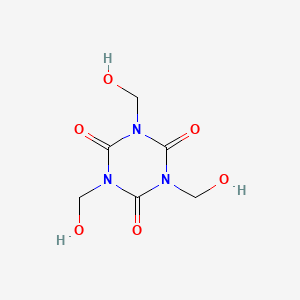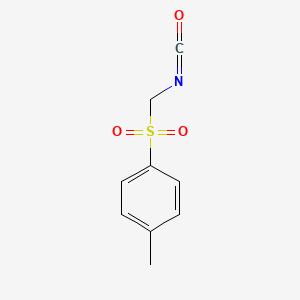
Tosylmethylisocyanate
Overview
Description
Tosylmethylisocyanate, also known as p-toluenesulfonylmethyl isocyanide, is an organic compound with the formula CH₃C₆H₄SO₂CH₂NC. It is a colorless solid that is odorless, unlike many other isocyanides. This compound is widely recognized for its versatility in organic synthesis, particularly in the formation of various heterocycles through the Van Leusen reaction .
Scientific Research Applications
Tosylmethylisocyanate has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Tosylmethylisocyanate has proved as a powerful and versatile synthon and is used in the synthesis of a broad range of heterocycles having pharmacological interest . It is also utilized for regio, chemo, and stereoselective synthesis and production of sulfones and sulfinates . Various new catalysts and novel methodologies were explored due to the enormous use of this reagent .
Preparation Methods
Tosylmethylisocyanate is typically prepared through a two-step reaction starting from sodium p-toluenesulfinate. The process involves the dehydration of the related formamide derivative, resulting in a high-yield (72.3%) and high-purity (98.5%) product . The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Tosylmethylisocyanate undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:
Reductive Cyanation: This compound can perform reductive cyanations of ketones and aldehydes.
Knoevenagel-Type Condensations: It easily undergoes Knoevenagel-type condensations with aldehydes and ketones.
Cycloaddition Reactions: It is used in [3+2] cycloaddition reactions to form multi-substituted pyrrole derivatives.
Formation of Heterocycles: This compound is a versatile reagent for the synthesis of oxazolidinones, oxazoles, thiazoles, imidazoles, indoles, triazoles, and pyrroles.
Common reagents and conditions used in these reactions include bases like t-BuOK, n-BuLi, and solvents such as DMSO and MeOH. The major products formed from these reactions are often heterocyclic compounds, which are valuable in various fields of research and industry.
Mechanism of Action
The mechanism of action of tosylmethylisocyanate involves its unique structural features. The isocyano group undergoes typical α-addition reactions, while the acidic α-carbon atom and the sulfonyl group enhance the reactivity of the compound . In the Van Leusen reaction, this compound is deprotonated, and the resulting anion attacks the carbonyl group of a ketone or aldehyde, leading to the formation of a nitrile . This reaction is facilitated by the electron-withdrawing effects of the sulfonyl and isocyano groups, which stabilize the intermediate species formed during the reaction .
Comparison with Similar Compounds
Tosylmethylisocyanate is often compared with other similar compounds, such as:
Tosylmethylisocyanide (TosMIC): Both compounds are used in the Van Leusen reaction, but this compound is more commonly used for the synthesis of nitriles, while TosMIC is used for the synthesis of various heterocycles.
Benzylmethylisocyanide: This compound is similar in structure but lacks the sulfonyl group, making it less reactive in certain types of reactions.
Formylmethylisocyanide: Another related compound, which is used in different synthetic applications due to its unique reactivity profile.
This compound stands out due to its high reactivity and versatility in forming a wide range of heterocyclic compounds, making it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
1-(isocyanatomethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(12,13)7-10-6-11/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYSDKUKIIYRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472693 | |
| Record name | tosylmethylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10564-55-3 | |
| Record name | tosylmethylisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanatomethanesulfonyl-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3045284.png)
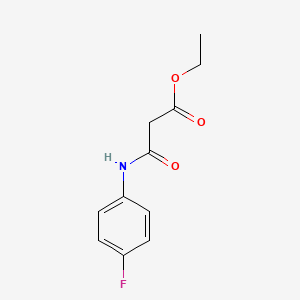
![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3045288.png)
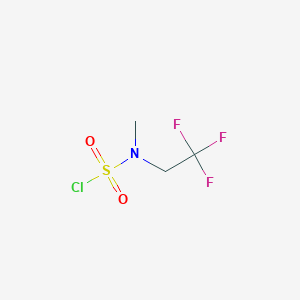

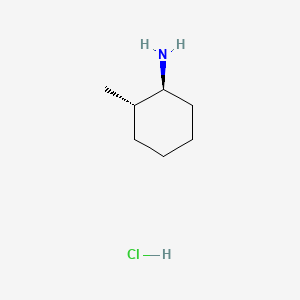
![7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B3045298.png)
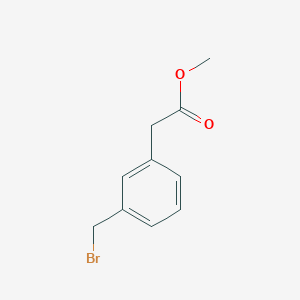
![3-(5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxamido)propanoic acid](/img/structure/B3045300.png)
